

5-Methyl-1-hexyn-3-ol CAS number and physical constants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Methyl-1-hexyn-3-ol*

Cat. No.: *B1585106*

[Get Quote](#)

An In-depth Technical Guide to **5-Methyl-1-hexyn-3-ol**: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Methyl-1-hexyn-3-ol**, a versatile chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document covers the compound's fundamental properties, outlines a robust synthetic protocol, and explores its potential applications as a molecular building block in the synthesis of complex chemical entities.

Compound Identification and Core Properties Nomenclature and Chemical Identifiers

5-Methyl-1-hexyn-3-ol is a secondary propargylic alcohol. Its structure features a terminal alkyne and a hydroxyl group, making it a valuable synthon for introducing these functionalities into larger molecules. The isobutyl group adjacent to the alcohol contributes to its specific steric and electronic properties.

The primary identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

Identifier	Value	Source
CAS Number	61996-79-0	[1] [2] [3]
IUPAC Name	5-methylhex-1-yn-3-ol	[2] [4]
Molecular Formula	C ₇ H ₁₂ O	[1] [2] [3]
SMILES	CC(C)CC(O)C#C	[1] [2]
InChI Key	NTNUBJHPRAMQPC-UHFFFAOYSA-N	[1] [2] [3]

Physicochemical Constants

The physical properties of **5-Methyl-1-hexyn-3-ol** dictate its handling, reaction conditions, and purification methods. It exists as a colorless liquid under standard conditions.[\[5\]](#)

Physical Constant	Value	Source
Molecular Weight	112.17 g/mol	[1] [2] [4]
Density	0.860 g/mL at 25 °C	[1]
Boiling Point	156 °C	[6]
Flash Point	53.3 °C (127.9 °F) - Closed Cup	[1] [2]
Refractive Index (n _{20/D})	1.436	[1] [2]
Predicted logP	1.4	[7]
Melting Point	Not Available	[5]

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation of **5-Methyl-1-hexyn-3-ol**. Key expected features include:

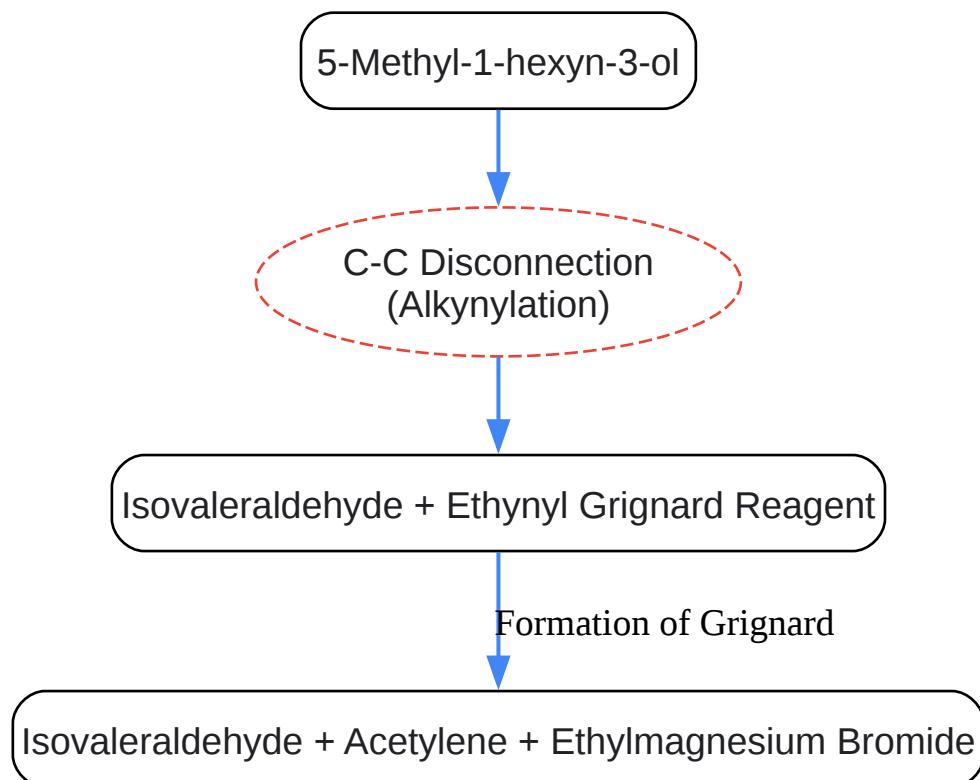
- Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch (broad, $\sim 3300\text{ cm}^{-1}$), the terminal alkyne C-H stretch (sharp, $\sim 3300\text{ cm}^{-1}$), the C=C stretch ($\sim 2100\text{ cm}^{-1}$), and C-O

stretch (~1050-1150 cm⁻¹).[\[3\]](#)[\[8\]](#)

- Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (m/z = 112) and characteristic fragmentation patterns.[\[3\]](#)[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide a detailed map of the carbon and proton environments, confirming the connectivity and structure of the molecule.

Safety and Handling

5-Methyl-1-hexyn-3-ol is classified as a flammable liquid and is harmful if swallowed.[\[1\]](#)[\[4\]](#)


- GHS Hazard Codes: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[\[1\]](#)[\[4\]](#)
- Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume hood.[\[1\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from ignition sources, at a recommended temperature of 2-8°C.[\[1\]](#)

Synthesis and Characterization Workflow

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable synthesis of **5-Methyl-1-hexyn-3-ol** involves the nucleophilic addition of an ethynyl anion equivalent to an appropriate aldehyde. A Grignard reaction is the method of choice due to its high yield, operational simplicity, and the ready availability of starting materials.

The retrosynthetic logic disconnects the molecule at the C2-C3 bond, leading back to isovaleraldehyde and an acetylene Grignard reagent.

[Click to download full resolution via product page](#)

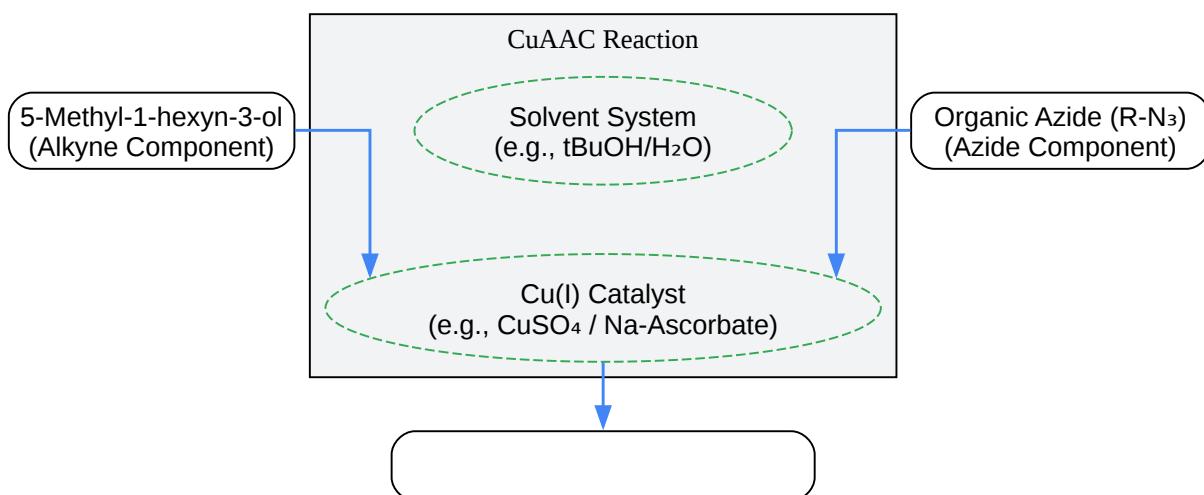
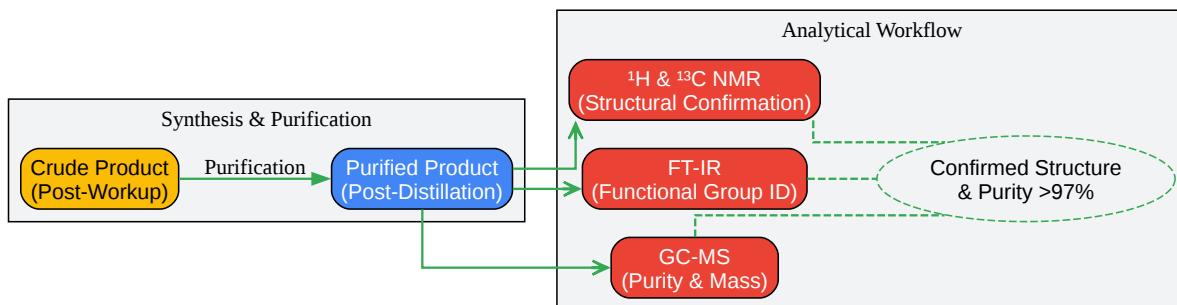
Caption: Retrosynthetic pathway for **5-Methyl-1-hexyn-3-ol**.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of **5-Methyl-1-hexyn-3-ol** from isovaleraldehyde and ethynylmagnesium bromide, generated *in situ*.

Materials:

- Magnesium turnings
- Ethyl bromide
- Anhydrous Tetrahydrofuran (THF)
- Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)
- Isovaleraldehyde (3-methylbutanal)



- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for anhydrous reactions (three-neck flask, condenser, dropping funnel)

Procedure:

- Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (N_2 or Ar), place magnesium turnings. Add a small portion of anhydrous THF. Slowly add a solution of ethyl bromide in anhydrous THF via a dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
- Acetylene Addition: Once the ethylmagnesium bromide has formed, cool the flask to 0°C . Bubble dry acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide. A precipitate will form.
- Aldehyde Addition: Prepare a solution of isovaleraldehyde in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent suspension at 0°C .
- Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH_4Cl solution.
- Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **5-Methyl-1-hexyn-3-ol**.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical self-validating step.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-1-hexyn-3-ol 97 61996-79-0 [sigmaaldrich.com]
- 2. 5-Methyl-1-hexyn-3-ol, 97% | Fisher Scientific [fishersci.ca]
- 3. 5-Methyl-1-hexyn-3-ol [webbook.nist.gov]
- 4. 5-Methyl-1-hexyn-3-ol | C7H12O | CID 143856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. 5-Methyl-1-Hexyn-3-ol [chembk.com]
- 7. PubChemLite - 5-methyl-1-hexyn-3-ol (C7H12O) [pubchemlite.lcsb.uni.lu]
- 8. 5-Methyl-1-hexyn-3-ol [webbook.nist.gov]
- 9. 5-Methyl-1-hexyn-3-ol [webbook.nist.gov]
- To cite this document: BenchChem. [5-Methyl-1-hexyn-3-ol CAS number and physical constants]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585106#5-methyl-1-hexyn-3-ol-cas-number-and-physical-constants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

